molecular formula C18H13ClN2O4S2 B2797373 5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922035-21-0

5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2797373
CAS No.: 922035-21-0
M. Wt: 420.88
InChI Key: SHYFOSSCYHIIOU-UHFFFAOYSA-N
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Description

5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a synthetic heterocyclic compound designed for advanced pharmacological research and drug discovery applications. This molecule is of significant interest for screening against G Protein-Coupled Receptors (GPCRs), a major class of drug targets. Its molecular structure integrates a dibenzo[b,f][1,4]oxazepine core, a scaffold known to exhibit affinity for histamine and serotonin receptors, with a 5-chlorothiophene-2-sulfonamide moiety, which may modulate properties like solubility and binding specificity . Research indicates that structurally related dibenzo[b,f][1,4]oxazepines can act as potent ligands for aminergic GPCRs, including the histamine H1 receptor (H1R) and the serotonin 5-HT2A receptor (5-HT2AR) . The specific pattern of chlorine and other substituents on the tricyclic core is a critical determinant of receptor selectivity and activity, toggling compounds between dual ligand profiles and more selective antagonist behaviors . This makes such compounds valuable chemical tools for probing neurological pathways and developing new therapeutic agents for central nervous system disorders. The presence of the sulfonamide functional group, a common feature in many drugs, further enhances its relevance in medicinal chemistry research . This product is provided for non-human research purposes only. It is strictly intended for use in laboratory settings and is not certified for diagnostic, therapeutic, or any clinical applications. Safety Data Sheets (SDS) should be consulted and adhered to for safe handling procedures.

Properties

IUPAC Name

5-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S2/c1-10-2-4-15-13(8-10)20-18(22)12-9-11(3-5-14(12)25-15)21-27(23,24)17-7-6-16(19)26-17/h2-9,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYFOSSCYHIIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control.

Biological Activity

5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound with potential therapeutic applications, particularly in the field of neurology and psychiatry. This compound features a unique structural arrangement that includes a chloro group, a thiophene moiety, and a sulfonamide functional group. The presence of these functional groups suggests diverse interactions with biological targets, which may contribute to its pharmacological properties.

Molecular Structure and Properties

The compound's molecular formula is C19H15ClN2O4SC_{19}H_{15}ClN_{2}O_{4}S, with a molecular weight of approximately 386.83 g/mol. Its structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC19H15ClN2O4SC_{19}H_{15}ClN_{2}O_{4}S
Molecular Weight386.83 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes involved in signal transduction pathways. Preliminary studies indicate that this compound may exhibit:

  • Dopamine Receptor Modulation : It has been suggested that the compound interacts with dopamine receptors, which are crucial in regulating mood and behavior.
  • Inhibition of Phosphodiesterase : The compound may also act as an inhibitor of phosphodiesterase enzymes, which play significant roles in cellular signaling by regulating cyclic nucleotide levels.

Research Findings

Recent studies have focused on the pharmacological profiles of this compound, highlighting its potential therapeutic effects:

  • Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases.
  • Antidepressant Activity : Behavioral assays in animal models have indicated that the compound may exhibit antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways.
  • Antitumor Activity : Initial screenings have revealed that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Neuroprotection : A research team conducted experiments using neuronal cell cultures exposed to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death compared to untreated controls.
  • Behavioral Assessment in Rodents : In a controlled study assessing the antidepressant effects, rodents treated with the compound showed significant reductions in immobility time in forced swim tests compared to placebo groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine :

  • Oxazepine (oxygen in the 7-membered ring) vs. Metabolic Stability: Thiazepine derivatives (e.g., Jin et al.’s compounds) may exhibit faster oxidation due to sulfur’s susceptibility to metabolic enzymes .

Example Compound :

  • N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (C₂₂H₁₈ClN₂O₃S):
    • Features a carboxamide linker instead of sulfonamide, reducing hydrogen-bond acceptor capacity.
    • LCMS RT = 5.47 min, m/z 425.0 [M+H⁺] .
Substituent Modifications

Alkyl/Aryl Substituents :

  • Methyl vs. Ethyl/Propyl Groups :
    • 10-Methyl (target compound) vs. 10-Ethyl (e.g., Jin’s 10-Ethyl-11-oxo-N-(4-methylbenzyl)-dibenzo-thiazepine-8-carboxamide 5-oxide, m/z 419.1 [M+H⁺]):
  • Longer alkyl chains (ethyl/propyl) increase lipophilicity but may reduce solubility and oral bioavailability .

Halogenation Patterns :

  • 5-Chloro (target) vs. 3-Chloro or 4-Bromo (e.g., Jin’s N-(4-Bromobenzyl)-10-methyl-11-oxo-thiazepine-8-carboxamide 5-oxide):
    • Chlorine at the 5-position on thiophene vs. bromine on benzyl groups: Halogen position impacts steric hindrance and π-π stacking interactions .
Sulfonamide vs. Carboxamide Linkers
  • Sulfonamide (target compound):
    • Higher acidity (pKa ~1–2) due to electron-withdrawing sulfonyl group, enhancing solubility in physiological pH.
    • Stronger hydrogen-bond acceptor capacity compared to carboxamides.
Oxidation State of Sulfur
  • Sulfoxide (5-oxide) in Jin’s thiazepine derivatives vs. non-oxidized sulfonamide in the target compound: Sulfoxide increases polarity and may alter receptor selectivity (e.g., D2 dopamine receptor binding in Jin’s work) .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups LCMS m/z [M+H⁺]
5-Chloro-N-(8-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide Dibenzooxazepine 8-Methyl, 5-Cl-thiophene 420.88 Sulfonamide N/A
N-(3-Chlorobenzyl)-10-methyl-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo-thiazepine 10-Methyl, 3-Cl-benzyl 425.07 Carboxamide, Sulfoxide 425.0
10-Ethyl-N-(4-methylbenzyl)-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo-thiazepine 10-Ethyl, 4-methylbenzyl 419.14 Carboxamide, Sulfoxide 419.1
5-(4-Chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives Thiadiazole 4-Cl-phenyl ~300–400 Sulfonamide, Thiadiazole N/A

Research Implications

  • other targets) .
  • Optimization Potential: Substituting the dibenzooxazepine core with electron-donating groups (e.g., methoxy) or varying the sulfonamide’s aryl/heteroaryl moiety could enhance selectivity and potency .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key challenges arise during its synthesis?

The synthesis involves constructing the dibenzo[b,f][1,4]oxazepine core, followed by sulfonamide functionalization. A multi-step approach is typical:

  • Step 1 : Formation of the dibenzo-oxazepine scaffold via cyclization of o-aminophenol derivatives under acidic conditions .
  • Step 2 : Sulfonylation of the secondary amine using 5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane, requiring inert atmospheres to prevent hydrolysis .
  • Key Challenges : Low yields due to steric hindrance at the sulfonylation step and competing side reactions (e.g., over-sulfonation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and analytical techniques:

  • NMR : Confirm regiochemistry of the sulfonamide group (e.g., 1^1H NMR: δ 10.2 ppm for NH proton; 13^{13}C NMR: sulfonyl S=O at ~110 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 463.0521 for C19_{19}H14_{14}ClN2_2O4_4S2_2) .
  • XRD : Resolve crystallographic ambiguity in the dibenzo-oxazepine ring conformation .

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for scale-up synthesis?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal sulfonylation conditions (e.g., 0°C, DCM, 1.2 eq sulfonyl chloride) .
  • Flow Chemistry : Continuous-flow reactors improve heat dissipation and reduce hazardous intermediate accumulation (critical for diazo-containing precursors) .

Q. How can computational methods predict the compound’s reactivity or biological targets?

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as a hydrogen-bond acceptor) .
  • Molecular Docking : Screen against protein databases (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Validate with SAR studies on analogs .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Kinetic Analysis : Compare inhibition constants (Ki_i) across assays to distinguish competitive vs. allosteric binding modes .
  • Cross-Validation : Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Methodological Considerations

Q. How to mitigate hazards during synthesis (e.g., diazo intermediates)?

  • Risk Assessment : Follow ACS guidelines for handling explosive diazo compounds (e.g., minimal scale, blast shields, remote monitoring) .
  • Substitution : Replace unstable intermediates (e.g., diazo groups) with safer alternatives like tert-butyl carbamate-protected amines .

Q. What analytical techniques quantify impurities in batch synthesis?

  • HPLC-PDA : Detect sulfonic acid by-products (retention time ~2.5 min, λmax 254 nm) .
  • ICP-MS : Screen for heavy metal residues (e.g., Pd from coupling reactions) with detection limits <1 ppm .

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